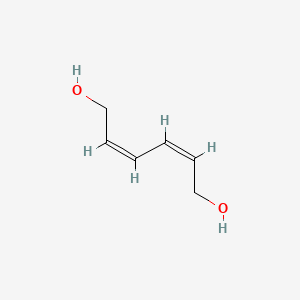

(2Z,4Z)-Hexa-2,4-diene-1,6-diol

Description

(2Z,4Z)-Hexa-2,4-diene-1,6-diol (CAS 63621-96-5), also known as cis,cis-2,4-hexadiene-1,6-diol, is a conjugated diene diol with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol . This compound features two hydroxyl groups at terminal positions and a (2Z,4Z)-diene backbone, conferring unique reactivity and applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula |

C6H10O2 |

|---|---|

Molecular Weight |

114.14 g/mol |

IUPAC Name |

(2Z,4Z)-hexa-2,4-diene-1,6-diol |

InChI |

InChI=1S/C6H10O2/c7-5-3-1-2-4-6-8/h1-4,7-8H,5-6H2/b3-1-,4-2- |

InChI Key |

UALGDSCLDIEGCQ-CCAGOZQPSA-N |

Isomeric SMILES |

C(O)/C=C\C=C/CO |

Canonical SMILES |

C(C=CC=CCO)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Selective Hydrogenation of Hexa-2,4-diyne-1,6-diol

One of the primary synthetic routes to (2Z,4Z)-Hexa-2,4-diene-1,6-diol is the selective hydrogenation of hexa-2,4-diyne-1,6-diol. This method involves the partial reduction of the triple bonds to cis double bonds, preserving the Z configuration at both double bonds.

- Catalyst and Conditions: Palladium catalysts (such as Pd/C) are typically employed under hydrogen gas atmosphere. Reaction conditions are optimized to prevent over-reduction to saturated diols.

- Outcome: This method yields the (2Z,4Z) isomer selectively due to the stereoselective nature of the catalytic hydrogenation on alkynes to cis-alkenes.

This approach is widely used both in laboratory and industrial settings due to its efficiency and scalability.

Alkyne Elementometalation Followed by Pd-Catalyzed Cross-Coupling

Another advanced synthetic method involves:

- Step 1: Elementometalation of alkynes to form organometallic intermediates.

- Step 2: Palladium-catalyzed cross-coupling reactions to construct the conjugated diene system with controlled stereochemistry.

This method allows precise control over the stereochemical outcome, enabling the selective synthesis of the (2Z,4Z) isomer. It is particularly useful for synthesizing derivatives or substituted analogs of the compound.

Reduction of Substituted cis,cis-2,4-Diene-1,6-Diesters to Diols

A detailed study by Walsh et al. (1999) describes a reliable route to this compound derivatives starting from substituted cis,cis-2,4-diene-1,6-diesters:

- Reducing Agent: Diisobutylaluminium hydride (DIBAL-H) in hexane or benzene/toluene at room temperature.

- Solvent Effect: Dichloromethane is preferred for the unsubstituted diester, while toluene or benzene is used for substituted derivatives.

- Yields: Good yields of diols are achieved, with some variation depending on substitution patterns and solvent choice.

| Entry | Substituents (R1-R4) | Yield of Diol (%) | Notes |

|---|---|---|---|

| a | H, H, H, H | 79 | Solvent: Dichloromethane |

| b | H, Butyl, H, H | 79 | Solvent: Benzene |

| c | Butyl, H, H, H | 85 | Solvent: Benzene |

| d | Me, H, H, H | 70 | Solvent: Toluene |

| e | MeO, H, H, H | 46 | Unoptimized extraction |

| f | Morpholino-methyl | 38 | Unoptimized extraction |

| g | Morpholino-methyl | 30 | Unoptimized extraction |

(Table adapted from Walsh et al., 1999)

This method provides a mild and selective reduction route to the diol with the desired cis,cis configuration of the double bonds.

Conversion of Diols to Dibromides via Phosphorus Tribromide

The diols obtained can be converted to the corresponding 1,6-dibromides using phosphorus tribromide (PBr3) in anhydrous diethyl ether at 0 °C. This step is crucial for further synthetic manipulation, such as ring formation or substitution reactions.

- Reaction Conditions: Freshly distilled PBr3, low temperature (0 °C), minimal work-up.

- Yields: Moderate yields due to some decomposition and polymerization during purification.

- Stability: Dibromides are generally liquids and can decompose over time, especially substituted derivatives.

| Entry | Substituents (R1-R4) | Yield of Dibromide (%) | Notes |

|---|---|---|---|

| a | H, H, H, H | 50 | Pure but decomposes over days |

| b | H, Butyl, H, H | 82 | |

| c | Butyl, H, H, H | 84 | |

| d | Me, H, H, H | 55 | Decomposes slowly |

| e | MeO, H, H, H | 23 | Dark liquid, unstable |

| f | Morpholino-methyl | 43 | No reaction, diol recovered |

Summary Table: Preparation Methods Overview

| Method | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Selective Hydrogenation | Pd catalyst, H2 | Controlled hydrogenation | High selectivity for (2Z,4Z) | Requires careful control to avoid over-reduction |

| Alkyne Elementometalation + Pd Cross-Coupling | Organometallic reagents, Pd catalyst | Multi-step, mild conditions | Precise stereochemical control | More complex synthesis |

| Reduction of cis,cis-Diesters | DIBAL-H, hexane/toluene/DCM | Room temperature, mild | Good yields, mild conditions | Some sensitivity to solvent and substituents |

| Conversion to Dibromides | Phosphorus tribromide (PBr3) | 0 °C, anhydrous ether | Enables further functionalization | Moderate yields, product instability |

Chemical Reactions Analysis

Types of Reactions

(2Z,4Z)-Hexa-2,4-diene-1,6-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The double bonds can be reduced to form saturated diols.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for hydroxyl group substitution.

Major Products

Oxidation: Formation of diketones or aldehydes.

Reduction: Formation of hexa-2,4-diol.

Substitution: Formation of halogenated dienes or other substituted derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

(2Z,4Z)-Hexa-2,4-diene-1,6-diol serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxyl groups oxidized to carbonyl compounds | KMnO₄, CrO₃ |

| Reduction | Double bonds reduced to form saturated compounds | Pd/C (catalytic hydrogenation) |

| Substitution | Hydroxyl groups replaced with other functional groups | SOCl₂, PBr₃ |

Biological Research

Potential Biological Activity

Research has indicated that this compound may exhibit biological activity through its interactions with enzymes and proteins. The compound's hydroxyl groups can form hydrogen bonds with biological molecules, influencing enzyme activity and potentially serving as a lead compound in drug development.

Case Study: Enzymatic Interactions

A study examining the interactions of this compound with specific hydrolases has shown that it can act as a substrate in enzymatic reactions. For instance, the enzyme HsaD from Mycobacterium tuberculosis demonstrated high specificity for related compounds in cholesterol degradation pathways . This suggests that derivatives of this compound could be explored for therapeutic applications.

Industrial Applications

Use in Polymer Production

In the industrial sector, this compound is utilized in the production of polymers and resins. Its unique properties allow it to be incorporated into various formulations to enhance material performance.

Table 2: Industrial Applications

| Application Type | Description |

|---|---|

| Polymers | Used as a monomer in polymer synthesis |

| Resins | Incorporated into resin formulations for durability |

Table 3: Comparison of Dienes

| Compound | Structure Type | Key Features |

|---|---|---|

| (2E,4E)-Hexa-2,4-diene-1,6-diol | Isomeric variant | Different double bond configuration |

| Hexa-2,4-diyne-1,6-diol | Contains triple bonds | Higher reactivity due to triple bonds |

Mechanism of Action

The mechanism of action of (2Z,4Z)-Hexa-2,4-diene-1,6-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the conjugated double bonds can participate in electron transfer reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

Table 1: Comparative Analysis of (2Z,4Z)-Hexa-2,4-diene-1,6-diol and Analogues

Functional Group and Reactivity Differences

Diol vs. Acid Derivatives: this compound is nucleophilic due to hydroxyl groups, enabling participation in esterification, etherification, and polymerization reactions . Hexa-2,4-dienoic acid (a diacid) exhibits electrophilic character, favoring decarboxylation or salt formation. Its (E,E)-stereochemistry reduces conjugation stability compared to the (Z,Z)-isomer .

Substituent Effects :

- The tert-butyl-substituted derivative (C₁₄H₂₄O₂) demonstrates steric hindrance, slowing polymerization but stabilizing intermediates in oxepin synthesis .

- Morpholine derivatives (e.g., 4,4'-(Hexa-2,4-diene-1,6-diyl)bismorpholine) exhibit improved solubility in polar solvents, making them suitable for ionic liquid-like applications .

Hydroxyphenyl-substituted dienedioic acid is non-biologically active but critical in environmental degradation pathways of pollutants like BPA .

Q & A

Q. What are the validated synthetic routes for (2Z,4Z)-Hexa-2,4-diene-1,6-diol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is synthesized via selective reduction of (2Z,4Z)-dimethyl hexa-2,4-dienedioate using DiBAL-H in chloroform at 0°C . Alternative routes include esterification of muconic acid with methyl iodide in DMF, followed by reduction . Key factors affecting stereochemistry include:

- Temperature control : Low temperatures (0°C) prevent isomerization of double bonds during reduction .

- Reducing agent selectivity : DiBAL-H preserves Z-configured double bonds, while NaBH₄ may lead to partial isomerization .

Data Table :

| Method | Yield (%) | Stereochemical Purity | Key Conditions |

|---|---|---|---|

| DiBAL-H reduction | ~75 | >95% Z,Z | 0°C, anhydrous CHCl₃ |

| Esterification/Reduction | ~60 | ~85% Z,Z | RT, K₂CO₃, MeI in DMF |

Q. How can researchers confirm the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Compare coupling constants (J values) of vinylic protons. For Z,Z-configuration, J₃,4 ≈ 10–12 Hz (cis protons), while E-configurations exhibit J ≈ 15–17 Hz .

- X-ray Crystallography : Resolves double-bond geometry unambiguously but requires single crystals, which are challenging due to the compound’s hygroscopic nature .

- Polarimetry : Limited utility unless enantiomers are present; the diol itself is not chiral.

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer :

- Stability : The conjugated diene system is sensitive to oxidation and UV light. Stability tests show decomposition (~10%) after 48 hours at RT under air .

- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials. Add stabilizers like BHT (0.1% w/w) for long-term storage .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition states using Gaussian or ORCA software. The Z,Z-diene’s electron-rich nature increases reactivity with electron-deficient dienophiles (e.g., maleic anhydride) .

- Frontier Molecular Orbital (FMO) Analysis : HOMO energy of the diene (–6.2 eV) predicts regioselectivity in cycloadditions .

Data Table :

| Dienophile | ΔH‡ (kcal/mol) | Endo/Exo Selectivity |

|---|---|---|

| Maleic Anhydride | 18.3 | Endo (95:5) |

| Tetrazine | 22.1 | Exo (70:30) |

Q. What strategies resolve contradictions in reported catalytic applications of this diol?

- Methodological Answer : Discrepancies arise in its use as a ligand in asymmetric catalysis. For example:

- Metal Coordination : The diol’s hydroxyl groups bind Pd(II) with κ²-O,O’ mode, but competing η²-C=C binding reduces enantioselectivity .

- Solution : Introduce steric hindrance (e.g., bulky substituents) to favor O,O’-coordination. Test via UV-Vis titration and Job’s plot analysis .

Q. How does solvent polarity affect the diol’s conformational equilibrium in supramolecular assemblies?

- Methodological Answer :

- NMR Titration : Monitor chemical shifts in D₂O vs. CDCl₃. In polar solvents, intramolecular H-bonding between –OH groups stabilizes a planar conformation (ΔG = –2.1 kcal/mol) .

- MD Simulations : GROMACS simulations show increased solvent accessibility of –OH groups in water, altering aggregation behavior .

Challenges in Experimental Design

Q. Why do yields vary significantly across published syntheses, and how can reproducibility be improved?

- Methodological Answer : Variations stem from:

- Impurity of starting materials : Muconic acid often contains E,E-isomers; purify via recrystallization (hexane/EtOAc) before esterification .

- Workup protocols : Aqueous extraction post-reduction must avoid prolonged exposure to acidic/basic conditions to prevent diol degradation .

Q. What are the pitfalls in using this diol for cross-coupling reactions, and how are they mitigated?

- Methodological Answer :

- Side Reactions : The diene system participates in undesired Heck or polymerization reactions. Mitigate by:

- Using Pd(0) catalysts (e.g., Pd(PPh₃)₄) instead of Pd(II) .

- Adding radical inhibitors (e.g., TEMPO) to suppress polymerization .

Comparative Analysis

Q. How does this compound compare to analogous diols in terms of electronic and steric profiles?

- Methodological Answer :

- Electronic Effects : The conjugated diene lowers the LUMO energy (–1.8 eV vs. –1.2 eV for 1,3-hexadienediol), enhancing electrophilicity .

- Steric Effects : The Z,Z-configuration creates a planar structure, reducing steric hindrance compared to non-conjugated diols .

Data Table :

| Compound | LUMO (eV) | HOMO (eV) | Steric Volume (ų) |

|---|---|---|---|

| This compound | –1.8 | –6.2 | 112.4 |

| 1,3-Hexadienediol | –1.2 | –5.9 | 128.7 |

Advanced Methodological Tools

Q. What advanced techniques validate the diol’s role in photo-switchable materials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.